6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid
CAS No.: 1864014-28-7
Cat. No.: VC2889869
Molecular Formula: C12H7F3N2O2
Molecular Weight: 268.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864014-28-7 |
|---|---|
| Molecular Formula | C12H7F3N2O2 |
| Molecular Weight | 268.19 g/mol |
| IUPAC Name | 6-[4-(trifluoromethyl)phenyl]pyrazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H7F3N2O2/c13-12(14,15)8-3-1-7(2-4-8)9-5-16-6-10(17-9)11(18)19/h1-6H,(H,18,19) |
| Standard InChI Key | FAQXSXTVBIUBFS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CN=CC(=N2)C(=O)O)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C2=CN=CC(=N2)C(=O)O)C(F)(F)F |
Introduction
Chemical Identity and Properties
Structural Characteristics
6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid features a pyrazine ring substituted with two key functional groups: a 4-(trifluoromethyl)phenyl group at position 6 and a carboxylic acid group at position 2. The presence of the trifluoromethyl group (CF3) is particularly significant as it contributes to the compound's distinctive chemical behavior. Fluorinated groups typically enhance molecular stability and may improve membrane permeability, making such compounds valuable in pharmaceutical development .
The compound is registered with CAS number 1864014-28-7 and is also known by the IUPAC name 2-Pyrazinecarboxylic acid, 6-[4-(trifluoromethyl)phenyl]- . The molecular structure combines aromatic heterocyclic and carbocyclic rings with a polar carboxylic acid group, creating a molecule with interesting physicochemical properties.
Physical and Chemical Properties
The compound's properties are summarized in the following table:
The hazard statements indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . These properties necessitate careful handling and appropriate safety measures when working with this compound.
Solubility and Solution Preparation
Stock Solution Preparation
For laboratory applications, preparation of stock solutions is an important consideration. The following table provides guidance for preparing solutions of different concentrations:
| Desired Concentration | Amount of Compound | ||
|---|---|---|---|
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 3.7287 mL | 18.6435 mL | 37.287 mL |
| 5 mM | 0.7457 mL | 3.7287 mL | 7.4574 mL |
| 10 mM | 0.3729 mL | 1.8643 mL | 3.7287 mL |
Structural Comparison with Related Compounds
Structural Analogs
Understanding structural analogs can provide insights into potential properties and applications of 6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid. One closely related compound is 6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid (CAS: 1258269-13-4), which differs only in having a trifluoromethoxy (OCF3) group instead of a trifluoromethyl (CF3) group .
The trifluoromethoxy analog has a molecular formula of C12H7F3N2O3 and a slightly higher molecular weight of 284.19 g/mol . This subtle structural difference could affect properties such as lipophilicity, metabolic stability, and binding affinity in biological systems.
Another related compound is 6-[2-(Trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid, which features a pyrimidine ring instead of pyrazine and has the trifluoromethyl group at the ortho position of the phenyl ring rather than the para position . These structural variations highlight the diversity of fluorinated heterocyclic carboxylic acids that may share similar applications.
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